molecular formula C21H19BrN2O5S B5246052 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide

2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide

Cat. No.: B5246052
M. Wt: 491.4 g/mol
InChI Key: GZEQWZVHQSAGBT-UHFFFAOYSA-M
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Description

2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide is a complex organic compound that features a thiazole ring, a phenacyl group, and a nitrobenzoate ester. Thiazole rings are known for their biological activities and are found in various pharmacologically active compounds . This compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide typically involves multiple steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide undergoes various chemical reactions:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N2O5S.BrH/c1-15-20(29-14-22(15)13-19(24)16-5-3-2-4-6-16)11-12-28-21(25)17-7-9-18(10-8-17)23(26)27;/h2-10,14H,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEQWZVHQSAGBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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